Product packaging for Piperidine-1-carboximidamide Hydroiodide(Cat. No.:CAS No. 102392-91-6)

Piperidine-1-carboximidamide Hydroiodide

Cat. No.: B011807
CAS No.: 102392-91-6
M. Wt: 255.1 g/mol
InChI Key: MKDZAWNSOJLXKY-UHFFFAOYSA-N
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Description

Contextual Significance of Guanidinium (B1211019) Scaffolds in Bioactive Compounds

The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a key structural element in a multitude of natural products and synthetic pharmaceuticals. researchgate.net Its significance stems from its strong basicity and the resonance stabilization of its protonated form, the guanidinium cation. wikipedia.org This cation's ability to form strong, bidentate hydrogen bonds with anionic groups like carboxylates and phosphates makes it a crucial mediator of molecular recognition in biological systems. nih.gov

Historically, the study of guanidine-containing compounds has a rich legacy. Guanidine (B92328) itself was first isolated in 1861 by Adolph Strecker from guanine. britannica.com Early in the 20th century, guanidine derivatives like synthalin were investigated for their glucose-lowering effects, which, despite issues with toxicity, paved the way for the development of modern biguanide (B1667054) antidiabetic drugs such as metformin. nih.gov The guanidinium moiety is famously a component of the amino acid arginine, highlighting its fundamental role in protein structure and function. researchgate.net In contemporary research, the guanidinium scaffold is a privileged structure in drug design, appearing in antiviral drugs, anticancer agents, and antibacterials. nih.govresearchgate.net

Preeminence of Piperidine (B6355638) Motifs in Pharmaceutical and Agrochemical Design

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and agrochemicals. nih.govnih.govencyclopedia.pub Its prevalence is due to its ability to serve as a versatile scaffold that can be readily functionalized to modulate a molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. cymitquimica.com The chair-like conformation of the piperidine ring also provides a three-dimensional framework that can be exploited for precise interactions with biological targets. chem960.com

The history of piperidine chemistry dates back to 1850, when it was first reported by the Scottish chemist Thomas Anderson. chem960.com The piperidine structural motif is found in numerous natural alkaloids, including piperine (B192125) (from which it derives its name), which is responsible for the pungency of black pepper. chem960.com The therapeutic importance of piperidine derivatives is vast, with this scaffold being a core component of drugs across numerous classes, including analgesics, antipsychotics, and antihistamines. britannica.comnih.gov In the realm of agrochemicals, piperidine-containing compounds have demonstrated significant potential as fungicides, insecticides, and herbicides, owing to their diverse biological activities. clearsynth.com

Historical and Current Trajectory of Piperidine-1-carboximidamide (B1295648) Hydroiodide Studies

While the precise historical debut of Piperidine-1-carboximidamide Hydroiodide in scientific literature is not prominently documented, its existence as a research chemical is confirmed by its commercial availability from various suppliers under the CAS number 102392-91-6. cymitquimica.comscbt.combuyersguidechem.comchemsrc.comkeyorganics.netrheniumshop.co.illabchem.co.zaechemi.comaksci.com The synthesis of such N-substituted guanidines can be approached through various classical methods, including the reaction of amines with guanylating agents like cyanamides or S-alkylisothioureas. ijnrd.org

A significant recent contribution to the understanding of the core structure of this compound came in 2012 with a detailed study of the free base, Piperidine-1-carboximidamide. aksci.com This research was motivated by an interest in the potential of guanidines for CO2 capture. The study provided a comprehensive characterization of the molecule, including its synthesis and crystal structure.

The synthesis of the free base was achieved by reacting 1-piperidine-carboxamidinium sulfate (B86663) with sodium hydroxide. aksci.com The resulting compound was characterized by various spectroscopic methods, and its solid-state structure was elucidated by X-ray crystallography.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 102392-91-6
Molecular Formula C₆H₁₄IN₃
Molecular Weight 255.10 g/mol

| Appearance | Solid |

Note: Data sourced from publicly available chemical supplier information. cymitquimica.comrheniumshop.co.il

Table 2: Crystallographic Data for Piperidine-1-carboximidamide (Free Base)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.2193 (9)
b (Å) 5.5784 (5)
c (Å) 10.4885 (7)
**β (°) ** 91.887 (4)
**Volume (ų) ** 714.55 (10)

| Z | 4 |

Note: Data from the crystallographic study of the free base. aksci.com

Table 3: Selected Spectroscopic Data for Piperidine-1-carboximidamide (Free Base)

Technique Data
¹H NMR (500 MHz, CD₃CN) δ = 1.60–1.64 (m, 6H, –CH₂), 3.38–3.42 (m, 4H,–CH₂), 5.85 (s, 1H, –NH), 6.19 (s, 2H, –NH₂)

| ¹³C NMR (125 MHz, CD₃CN) | δ = 23.2 (–CH₂), 24.7 (–CH₂), 46.5 (–CH₂), 157.4 (C=N) |

Note: Data from the synthesis and characterization of the free base. aksci.com

The current trajectory of research involving this compound and related structures likely continues to explore their potential in materials science, given the initial interest in CO2 capture, as well as their utility as building blocks in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. The combination of the robust piperidine scaffold with the versatile binding properties of the guanidinium group ensures that this and similar compounds will remain subjects of academic and industrial interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14IN3 B011807 Piperidine-1-carboximidamide Hydroiodide CAS No. 102392-91-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-1-carboximidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.HI/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDZAWNSOJLXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380904
Record name Piperidine-1-carboximidamide Hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102392-91-6
Record name Piperidine-1-carboximidamide Hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Piperidine 1 Carboximidamide Hydroiodide

Synthetic Pathways and Reaction Optimizations

The construction of Piperidine-1-carboximidamide (B1295648) and its salts involves various chemical strategies, ranging from classical guanylation reactions to more contemporary modular and one-pot approaches developed for related derivatives.

Established Synthetic Protocols for Piperidine-1-carboximidamide and its Salts

The synthesis of piperidine-1-carboximidamide and its subsequent conversion to the hydroiodide salt can be achieved through well-established guanylation methods. A primary route involves the reaction of piperidine (B6355638) with a guanylating agent.

One common method is the reaction of an amine with cyanamide or its dimer, dicyandiamide. oup.comcdnsciencepub.com The reaction of piperidine with cyanamide, typically in the presence of an acid catalyst or as an amine salt, yields the corresponding guanidine (B92328). For instance, heating an amine nitrate with calcium cyanamide or dicyandiamide has been used to prepare various alkylguanidine nitrates. cdnsciencepub.com A similar principle can be applied to synthesize Piperidine-1-carboximidamide Hydroiodide, likely by reacting piperidine hydrochloride or hydroiodide with cyanamide.

Another established protocol involves the use of S-alkylisothioureas or O-alkylisoureas as guanylating agents. For example, 1-Piperidine-carboxamidinium sulfate (B86663) has been prepared by refluxing O-methylisourea sulfate with two equivalents of piperidine. nih.gov The free base, Piperidine-1-carboximidamide, is then liberated by treatment with a base like sodium hydroxide, followed by extraction. nih.gov The final hydroiodide salt can be obtained by treating a solution of the free base with hydroiodic acid.

Table 1: Comparison of Guanylation Reagents for Amine Conversion

Guanylating Agent Typical Conditions Advantages
Cyanamide Reaction with amine salt (e.g., hydrochloride) Readily available and cost-effective starting material. oup.com
O-Methylisourea Sulfate Reflux with amine Good yields for the corresponding sulfate salt. nih.gov
3,5-Dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) Used for guanidinylation via nitroguanidines Effective reagent for a range of guanidine preparations. organic-chemistry.org

Novel Modular Strategies for Piperidine Ring Assembly in Related Derivatives

While the direct synthesis of Piperidine-1-carboximidamide often starts with a pre-formed piperidine ring, significant research has focused on novel, modular strategies for constructing the piperidine scaffold itself, which can be applied to complex derivatives. nih.govnews-medical.net These methods offer flexibility and control over the final structure.

A highly flexible and diastereoselective [5+1] cycloaddition approach has been developed, involving a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This one-pot process constructs piperidin-4-ols from readily available components. nih.gov Another modular approach uses a robustly diastereoselective reductive amination/aza-Michael reaction sequence to rapidly build complex polysubstituted piperidine rings from heterocyclic amines and carbonyl electrophiles. acs.orgurl.edu

Recently, a two-stage process has been unveiled that simplifies the modification of piperidines. news-medical.net This strategy combines:

Biocatalytic Carbon-Hydrogen (C-H) Oxidation : Enzymes are used to selectively add a hydroxyl group to specific sites on the piperidine molecule. news-medical.net

Radical Cross-Coupling : Nickel electrocatalysis is then used to form new carbon-carbon bonds efficiently, connecting different molecular fragments without the need for protecting groups or expensive catalysts like palladium. news-medical.net

This modular approach has significantly reduced the number of steps required to synthesize high-value piperidines used in pharmaceuticals, from as many as 7-17 steps down to just 2-5. news-medical.net

One-Pot Synthesis Approaches for Related Guanidine Derivatives

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. Several such methods have been developed for guanidine derivatives that are analogous to Piperidine-1-carboximidamide.

A one-pot multicomponent carbonylation/amination sequence allows for the convenient synthesis of N-acylguanidines. This process involves the Pd(0)-catalyzed carbonylative coupling of cyanamide and aryl halides, followed by amination. organic-chemistry.org Another efficient one-pot method is a copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines from cyanamides, arylboronic acids, and amines. organic-chemistry.org

A sequential one-pot approach towards N,N′-disubstituted guanidines has also been reported, starting from N-chlorophthalimide, isocyanides, and amines. scilit.com This method proceeds through N-phthaloylguanidine intermediates and is noted for its wide substrate scope and mild reaction conditions. scilit.com Furthermore, one-pot procedures have been developed for synthesizing specific guanidinium (B1211019) salts, such as guanidinium 5,5′-azotetrazolate, which avoids the isolation of potentially hazardous intermediates. acs.org These strategies highlight the trend towards more streamlined and safer synthetic routes in guanidine chemistry. patsnap.comgoogle.com

Stereoselective Synthesis and Chirality in Piperidine-1-carboximidamide Derivatives

Introducing chirality into the piperidine ring is crucial for many pharmaceutical applications. Several stereoselective strategies have been developed that could be applied to synthesize chiral derivatives of Piperidine-1-carboximidamide.

One approach involves the use of chiral dirhodium tetracarboxylate catalysts for the stereoselective C-H functionalization of the piperidine ring. nih.gov For example, rhodium-catalyzed C-H insertions of donor/acceptor carbenes can introduce arylacetate groups at the C2 position with high diastereoselectivity (up to >30:1 d.r.) and moderate to good enantioselectivity (up to 77% ee). nih.gov The choice of both the catalyst and the N-protecting group on the piperidine is critical for achieving high stereoselectivity. nih.gov

Biosynthesis-inspired methods have also proven effective. A stereoselective three-component vinylogous Mannich-type reaction has been developed to construct chiral dihydropyridinone compounds, which serve as versatile intermediates for building a variety of chiral piperidine compounds. rsc.org

Furthermore, a rhodium-catalyzed reductive transamination of pyridinium salts offers a rapid route to a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn This method introduces a chiral primary amine under reducing conditions, which accomplishes a transamination with the pyridinium nitrogen, thereby inducing chirality in the newly formed piperidine ring. dicp.ac.cn

Derivatization and Functionalization Strategies

Functionalization of the piperidine ring allows for the fine-tuning of a molecule's properties. Various methods exist to introduce substituents at different positions on the piperidine scaffold.

Introduction of Substituents on the Piperidine Ring

Direct C-H functionalization is a powerful tool for derivatizing the piperidine ring without the need for pre-installed functional groups. researchgate.net As mentioned previously, rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at the C2 position of N-protected piperidines. nih.gov

A more traditional, yet effective, method involves the deprotonation of the piperidine ring at the α-position (C2) using a strong base, followed by reaction with an electrophile. youtube.com For example, N-Boc-piperidine can be lithiated and then undergo a Negishi-type cross-coupling to introduce aryl groups. This sequence allows for the installation of various substituents adjacent to the nitrogen atom. researchgate.net

The functionalization of the piperidine ring can also be achieved through the generation of iminium ion intermediates. These species can be generated and transformed in situ, allowing for the incorporation of nucleophiles at the C2 position or electrophiles at the C3 position, facilitating the modular construction of piperidine derivatives with complex substitution patterns. researchgate.net

Table 2: Selected Methods for Piperidine Ring Functionalization

Position Method Reagents/Catalysts Notes
C2 C-H Insertion Chiral Dirhodium Catalysts (e.g., Rh₂(R-TPPTTL)₄) Highly diastereoselective introduction of arylacetate groups. nih.gov
C2 Lithiation/Cross-Coupling Strong base (e.g., s-BuLi), then transmetalation and Pd-catalyzed coupling Allows for α-arylation and alkylation. researchgate.netyoutube.com
C2 & C3 Sequential Iminium Ion Functionalization Various nucleophiles and electrophiles Allows for modular construction of complex derivatives. researchgate.net

Chemical Modifications of the Carboximidamide Moiety

The carboximidamide group, being a derivative of guanidine, offers several possibilities for chemical modification. These modifications can be targeted to alter the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity. The reactivity of the carboximidamide moiety is centered around the nitrogen atoms, which can act as nucleophiles.

Potential chemical modifications of the carboximidamide moiety include:

N-Alkylation: The nitrogen atoms of the carboximidamide group can be alkylated using various alkylating agents, such as alkyl halides. This modification would lead to the formation of N-substituted piperidine-1-carboximidamide derivatives. The degree of alkylation could potentially be controlled by the reaction conditions and the stoichiometry of the reactants.

N-Acylation: Acylation of the carboximidamide moiety can be achieved using acylating agents like acid chlorides or anhydrides. This would introduce an acyl group onto one or more of the nitrogen atoms, forming N-acylpiperidine-1-carboximidamide derivatives. This modification would likely decrease the basicity of the guanidine group.

Reaction with Carbonyl Compounds: The nucleophilic nitrogen atoms of the carboximidamide group can react with aldehydes and ketones to form various heterocyclic structures. These reactions often proceed through the formation of an intermediate which then undergoes cyclization.

Sulfonylation: Reaction with sulfonyl chlorides would yield N-sulfonylated derivatives. This modification can significantly alter the electronic properties and steric bulk around the carboximidamide group.

Table 1: Potential Chemical Modifications of the Piperidine-1-carboximidamide Moiety

Reaction TypeReagent ClassPotential Product
N-AlkylationAlkyl halidesN-Alkyl-piperidine-1-carboximidamide
N-AcylationAcid chlorides, AnhydridesN-Acyl-piperidine-1-carboximidamide
CondensationAldehydes, KetonesHeterocyclic derivatives
SulfonylationSulfonyl chloridesN-Sulfonyl-piperidine-1-carboximidamide

Synthesis of Hybrid Compounds Incorporating Piperidine-1-carboximidamide Scaffolds

The synthesis of hybrid compounds, which combine two or more pharmacophoric units into a single molecule, is a well-established strategy in drug discovery. The piperidine-1-carboximidamide scaffold can be incorporated into hybrid molecules to explore synergistic or novel biological activities. The synthetic approaches to such hybrids generally involve the coupling of a pre-functionalized piperidine-1-carboximidamide derivative with another molecular entity.

One common approach is the use of multicomponent reactions, such as the Biginelli reaction, which allows for the rapid assembly of complex heterocyclic structures from simple starting materials. rsc.org In this context, a piperidine-1-carboximidamide derivative could potentially act as the guanidine component in a Biginelli-type condensation with an aldehyde and a β-ketoester to yield dihydropyrimidinone-containing hybrids. rsc.orgresearchgate.net

Another strategy involves the derivatization of the piperidine ring or the carboximidamide moiety with a linker that can be subsequently used for coupling to another molecule. For instance, derivatives of N-(4-piperidyl)propanamides containing a guanidinium group have been synthesized. nih.gov This approach involves the initial modification of a piperidone, followed by the introduction of the guanidine functionality. nih.gov Such strategies could be adapted to synthesize a wide range of hybrid compounds with diverse biological targets.

Table 2: Examples of Synthetic Strategies for Piperidine-Guanidine Hybrid Compounds

Synthetic StrategyKey ReactionStarting MaterialsResulting Hybrid Scaffold
Multicomponent ReactionBiginelli ReactionAldehyde, β-Ketoester, Guanidine derivativeDihydropyrimidinone-piperidine
Sequential SynthesisReductive Amination, GuanidinylationPiperidone, Amine with linker, Guanidinylating agentN-Aryl/Alkyl-piperidine-guanidine
CyclocondensationReaction with dicarbonyl compoundsGuanidine derivative, 1,3-Dicarbonyl compoundPyrimidine-piperidine

Incorporation of Metallocenes in Piperidine-Based Anti-infective Scaffolds

The incorporation of metallocenes, such as ferrocene, into biologically active scaffolds is a promising strategy for the development of novel therapeutic agents, including anti-infectives. researchgate.net Metallocenes can introduce unique structural, electronic, and redox properties to a molecule, which can lead to new mechanisms of action and overcome drug resistance. researchgate.net

Several synthetic strategies can be employed to incorporate a metallocene, like ferrocene, into a piperidine-based structure. These methods often involve the reaction of a functionalized ferrocene derivative with a piperidine-containing molecule. For example, ferrocene-substituted guanidines have been synthesized, demonstrating the feasibility of combining these two moieties. rsc.org The synthesis of ferrocene-embedded organometallic compounds with a pyrimidine moiety has also been reported, starting from a ferrocene-containing chalcone and a guanidine derivative. researchgate.net

The synthesis of ferrocenyl guanidines has been achieved, and their interaction with DNA has been studied, suggesting their potential as anticancer agents. researchgate.net These synthetic approaches could be adapted to couple a ferrocene unit to the piperidine-1-carboximidamide scaffold. For instance, a ferrocenecarboxaldehyde could be reacted with a suitable derivative of piperidine-1-carboximidamide, or a ferrocenyl-containing building block could be used in a multicomponent reaction to generate a metallocene-piperidine-guanidine hybrid. The resulting compounds would be of significant interest for evaluation as novel anti-infective agents. researchgate.net

Table 3: Strategies for the Incorporation of Ferrocene into Piperidine-Guanidine Scaffolds

Synthetic ApproachFerrocene PrecursorPiperidine-Guanidine PrecursorPotential Coupling Reaction
Reductive AminationFerrocenecarboxaldehydePiperidine-1-carboximidamideFormation of a ferrocenylmethyl-guanidine linkage
Amide CouplingFerrocenecarboxylic acidAminopiperidine-1-carboximidamideFormation of a ferrocenyl-amide-piperidine-guanidine
Multicomponent ReactionFerrocenyl-β-ketoesterAldehyde, Piperidine-1-carboximidamideBiginelli-type reaction to form a ferrocenyl-dihydropyrimidinone-piperidine

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For Piperidine-1-carboximidamide (B1295648) hydroiodide, NMR provides detailed information about the hydrogen and carbon framework. While specific data for the hydroiodide salt is not widely published, analysis of its corresponding free base, Piperidine-1-carboximidamide, offers significant insight.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of the free base, Piperidine-1-carboximidamide, recorded in deuterated acetonitrile (B52724) (CD₃CN), distinct signals corresponding to the different proton environments are observed. The protons on the piperidine (B6355638) ring appear as multiplets in the aliphatic region. Protons closer to the electron-withdrawing carboximidamide group are shifted downfield. The protons of the NH and NH₂ groups appear as broad singlets due to quadrupole broadening and chemical exchange.

For the hydroiodide salt, one of the nitrogen atoms in the guanidinium (B1211019) group becomes protonated. This protonation would lead to significant changes in the spectrum. The signals for the protons on the nitrogen atoms would be expected to shift downfield, and their coupling patterns might become more complex depending on the solvent and temperature.

Table 1: ¹H NMR Data for Piperidine-1-carboximidamide (Free Base) in CD₃CN

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
1.60–1.64m6H-CH₂ (β, γ positions of piperidine)
3.38–3.42m4H-CH₂ (α positions of piperidine)
5.85s1H-NH
6.19s2H-NH₂
Spectrometer Frequency: 500 MHz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the free base in CD₃CN, three distinct signals are observed for the piperidine ring carbons, and one for the central carbon of the carboximidamide group. The carbon of the C=N double bond is significantly deshielded and appears at a much lower field (157.4 ppm).

In the case of Piperidine-1-carboximidamide hydroiodide, the protonation of the guanidinium group would result in charge delocalization across the C-N bonds, influencing the chemical shift of the central carbon. This would likely cause a downfield shift for the C=N carbon compared to the free base.

Table 2: ¹³C NMR Data for Piperidine-1-carboximidamide (Free Base) in CD₃CN

Chemical Shift (δ) ppmAssignment
23.2-CH₂ (γ position of piperidine)
24.7-CH₂ (β positions of piperidine)
46.5-CH₂ (α positions of piperidine)
157.4C=N (carboximidamide)
Spectrometer Frequency: 125 MHz

Advanced Two-Dimensional NMR Techniques (e.g., HMBC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for confirming the structural assignment of this compound. An HMBC experiment would reveal correlations between protons and carbons that are separated by two or three bonds. For instance, it would show correlations between the protons on the α-carbons of the piperidine ring and the central carboximidamide carbon, definitively confirming the connectivity of the piperidine ring to the guanidinium group. Specific experimental HMBC data for this compound is not currently available in the literature.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the guanidinium and piperidine groups would appear as broad bands in the region of 3100-3400 cm⁻¹. The C=N stretching vibration of the guanidinium group is expected to produce a strong absorption band around 1650-1680 cm⁻¹. The C-N single bond stretching vibrations would be observed in the 1200-1350 cm⁻¹ region. Additionally, the characteristic C-H stretching and bending vibrations of the piperidine ring's methylene (B1212753) groups would be present in the 2850-2950 cm⁻¹ and 1440-1480 cm⁻¹ regions, respectively.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound (C₆H₁₄IN₃), the expected molecular weight is approximately 255.10 g/mol . In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the primary observation would be the molecular ion for the cation part of the salt.

The cation, [Piperidine-1-carboximidamidium]⁺, has the formula [C₆H₁₄N₃]⁺. Its calculated monoisotopic mass would be approximately 128.12 Da. The fragmentation pattern would likely involve the loss of ammonia (B1221849) (NH₃) or cleavage of the piperidine ring. The base peak in the spectrum could correspond to the stable guanidinium cation itself.

X

Determination of Crystal Structure and Conformation (e.g., Piperidine Ring Chair Conformation)

The molecular structure of piperidine-1-carboximidamide has been determined through single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic space group P21/c. nih.gov A key feature of its structure is the conformation of the six-membered piperidine ring.

Consistent with the known conformational preferences of piperidine derivatives, the piperidine ring in piperidine-1-carboximidamide adopts a stable chair conformation . nih.govnih.govresearchgate.netebi.ac.uked.ac.uk This conformation minimizes torsional strain and steric hindrance between the axial and equatorial hydrogen atoms on the ring. The puckering parameters of the ring further confirm this geometry.

The carboximidamide group is attached to the nitrogen atom of the piperidine ring. The bond lengths within the C(N)N2 moiety of the carboximidamide group indicate a degree of electron delocalization. The C=N double bond and the C-N single bonds exhibit lengths that are intermediate between pure double and single bonds, suggesting a resonance stabilization of the guanidine-like fragment. nih.gov

Table 1: Selected Crystallographic Data for Piperidine-1-carboximidamide nih.gov

Parameter Value
Empirical Formula C₆H₁₃N₃
Formula Weight 127.19
Crystal System Monoclinic
Space Group P21/c
a (Å) 12.2193(9)
b (Å) 5.5784(5)
c (Å) 10.4885(7)
β (°) 91.887(4)
Volume (ų) 714.55(10)
Z 4
Piperidine Ring Conformation Chair

Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing

The crystal packing of piperidine-1-carboximidamide is dominated by a robust network of intermolecular hydrogen bonds. nih.gov These interactions play a critical role in the stabilization of the crystal lattice. The primary hydrogen bonding motif involves the amino and imino groups of the carboximidamide moiety.

Specifically, strong N-H···N hydrogen bonds are observed between neighboring molecules. nih.gov The hydrogen atoms of the -NH2 group and the imine (=NH) group act as hydrogen bond donors, while the nitrogen atoms of these same groups in adjacent molecules serve as acceptors. This network of hydrogen bonds links the molecules together, forming extended chains and sheets within the crystal. nih.gov

Table 2: Hydrogen Bond Geometry in Piperidine-1-carboximidamide nih.gov

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) <(DHA) (°)
N-H···N 0.86-0.91 2.19-2.28 3.04-3.13 168-175

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods calculate the electronic structure of a molecule to derive its energy, geometry, and other properties. youtube.com These calculations typically involve selecting a functional (like the popular B3LYP) and a basis set (such as 6-31G(d,p) or 6-311++G(d,p)), which are chosen to provide a balance between accuracy and computational cost. researchgate.netresearchgate.net For enhanced accuracy, especially in predicting properties in solution, a polarizable continuum model (PCM) can be employed to simulate the solvent effect. youtube.com

DFT calculations are instrumental in elucidating the electronic structure of a molecule, which in turn governs its reactivity. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions.

Furthermore, these methods are used to generate maps of the molecular electrostatic potential (MEP). researchgate.net The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For Piperidine-1-carboximidamide (B1295648), the carboximidamide group's nitrogen and oxygen atoms would be expected to be electron-rich sites.

Quantum chemical methods can also predict physicochemical properties like pKa, which is crucial for understanding a compound's behavior in a biological environment. wur.nl While specific DFT studies detailing the HOMO-LUMO gap or a full MEP analysis for Piperidine-1-carboximidamide Hydroiodide are not prominent in the reviewed literature, the application of these techniques to similar piperidine (B6355638) and piperazine (B1678402) derivatives is common for predicting their reactivity and stability. wur.nlresearchgate.net

Another powerful application of quantum chemistry is the ability to model reaction mechanisms. By calculating the energy of reactants, products, and intermediate structures, an energy profile for a synthetic pathway can be constructed. This analysis allows for the identification and characterization of high-energy transition states, providing crucial insights into reaction kinetics and helping to optimize synthetic routes. Such studies can elucidate the step-by-step mechanism of formation, for example, in the reaction between a substituted piperidine and another reactant to form the final product. However, specific energy profile analyses for the synthesis of this compound were not found in the surveyed scientific literature.

Theoretical calculations are used to predict molecular geometries, including bond lengths, bond angles, and dihedral angles. These predicted structures can then be compared against experimental data, such as that obtained from X-ray crystallography, to validate the computational model.

For the free base, Piperidine-1-carboximidamide, X-ray diffraction analysis has provided precise experimental data on its molecular structure. nih.gov The piperidine ring adopts a stable chair conformation, a feature common to piperidine and cyclohexane (B81311) systems. nih.govwikipedia.org The bonding within the central carboximidamide (CN₃) unit shows significant electronic delocalization. The C=N double bond has a length of 1.3090 Å, while the C-N single bonds are 1.3640 Å and 1.3773 Å. nih.gov The bond angles around the central carbon atom deviate from an ideal trigonal planar geometry. nih.gov These experimental values serve as an essential benchmark for validating the accuracy of DFT calculations on this molecule.

Basic molecular properties are also calculated and cataloged in databases such as PubChem. nih.gov

Table 1: Selected Experimental and Computed Properties of Piperidine-1-carboximidamide (Free Base)

ParameterValueSource/Method
Molecular FormulaC₆H₁₃N₃Experimental nih.gov
Molecular Weight127.19 g/molComputed nih.gov
Conformation of Piperidine RingChairExperimental nih.gov
C=N Bond Length1.3090 (17) ÅExperimental (X-ray) nih.gov
C-NH₂ Bond Length1.3640 (17) ÅExperimental (X-ray) nih.gov
C-N(piperidine) Bond Length1.3773 (16) ÅExperimental (X-ray) nih.gov
N(piperidine)-C-N(imine) Angle124.09 (11)°Experimental (X-ray) nih.gov
Hydrogen Bond Donor Count2Computed nih.gov
Hydrogen Bond Acceptor Count1Computed nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to drug discovery, helping to identify and optimize potential drug candidates by simulating their interaction with biological targets. The process involves using scoring functions to estimate the binding affinity, often expressed as a binding energy in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. nih.gov

Docking simulations are routinely used to screen virtual libraries of compounds against a specific protein target to identify potential inhibitors or activators. For a given compound like this compound, docking studies would predict its binding affinity and the most stable binding pose within the protein's active site. Studies on related piperidine derivatives have successfully used software like Autodock Vina and MOE to predict binding modes and affinities against targets such as kinases and enzymes. researchgate.netarabjchem.orgnih.gov

The results of such a study would typically include a docking score or binding affinity, as well as a root-mean-square deviation (RMSD) value, which measures the average distance between the atoms of the docked ligand and a reference position. nih.gov While specific docking studies for this compound are not available in the reviewed literature, the table below illustrates the typical data generated in such an analysis for hypothetical targets.

Table 2: Representative Data from a Hypothetical Molecular Docking Study

Target Protein (PDB ID)Binding Affinity (kcal/mol)Interacting ResiduesInteraction Type
Protein Kinase A (e.g., 1ATP)-7.5Val56, Leu173Hydrophobic
Asp184Hydrogen Bond
Acetylcholinesterase (e.g., 4EY7)-6.8Trp86, Tyr337π-π Stacking
Ser203Hydrogen Bond

This table is for illustrative purposes only and does not represent actual experimental results for this compound.

Beyond predicting binding affinity, docking simulations provide a detailed, three-dimensional view of the ligand within the binding pocket, revealing crucial non-covalent interactions with specific amino acid residues. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking. nih.gov

For instance, in studies of piperine-carboximidamide hybrids targeting the EGFR protein, hydrogen bond interactions with residues PRO770 and GLY772 were identified as key components of the binding mode. nih.gov Identifying these key residues is vital for structure-activity relationship (SAR) studies, as it guides medicinal chemists in modifying the ligand's structure to enhance potency and selectivity for the target. Although no specific studies identifying key amino acid interactions for this compound have been published, this method remains the primary computational approach for generating such hypotheses.

Molecular Dynamics (MD) Simulations for Conformational Behavior and Stability

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the movement and interactions of atoms and molecules over time. For compounds like this compound, MD simulations are crucial for understanding their conformational flexibility and the stability of different shapes the molecule can adopt.

Researchers have utilized extensive MD simulations to study related guanidine (B92328) and piperidine derivatives. nih.govnih.gov These simulations can identify the most stable, low-energy conformations of the molecule in various environments, such as in a solvent or when interacting with a biological target like a protein receptor. nih.govrsc.org For instance, studies on guanidine derivatives have used MD simulations to explore how the molecule binds within the active site of a receptor and to determine the stability of the resulting protein-ligand complex. nih.gov

The process involves creating a simulation box containing the molecule of interest and surrounding it with solvent molecules, typically water, to mimic physiological conditions. The forces between all atoms are calculated, and Newton's laws of motion are applied to predict how the atoms will move over a short time step. By repeating this process millions of times, a trajectory is generated that reveals the dynamic behavior of the molecule. uni-konstanz.deuni-konstanz.de Analysis of this trajectory can highlight key intramolecular interactions, such as hydrogen bonds, and the flexibility of different parts of the molecule, like the piperidine ring which typically adopts a stable chair conformation. nih.gov These insights are vital for rational drug design, as the conformation of a molecule often dictates its biological activity. nih.gov

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

In silico ADMET prediction is a cornerstone of early-stage drug development, allowing for the screening of compounds based on their likely pharmacokinetic and toxicity profiles. Various computational tools and models are employed to estimate these properties for piperidine derivatives. researchgate.net

Predictive Models for Pharmacokinetic Parameters

Predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to estimate the pharmacokinetic parameters of new chemical entities. nih.gov Online platforms and software like SwissADME, pkCSM, and ADMET Predictor® utilize a compound's chemical structure to calculate properties that govern its absorption, distribution, metabolism, and excretion. researchgate.netresearchgate.netnih.gov For piperidine-containing compounds, these models predict generally favorable physicochemical properties and high gastrointestinal absorption. researchgate.net Key parameters evaluated include lipophilicity (LogP), aqueous solubility, and permeability through biological membranes like the Caco-2 cell line, which is a model for the human intestinal wall. researchgate.net

Table 1: Predicted Pharmacokinetic Parameters for Piperidine Derivatives

Parameter Predicted Value/Characteristic Significance Reference
Absorption
Gastrointestinal (GI) Absorption High Indicates good potential for oral bioavailability. researchgate.net
Caco-2 Permeability Moderate to High Suggests the ability to pass through the intestinal wall into the bloodstream. researchgate.net
Distribution
Blood-Brain Barrier (BBB) Permeability Variable; Can cross The ability to enter the central nervous system depends on specific structural features. researchgate.net
Volume of Distribution (Vd) Low to Moderate Influences the distribution of the compound between blood plasma and body tissues. nih.gov
Metabolism
Cytochrome P450 (CYP) Inhibition Potential inhibitor of some CYP isozymes (e.g., CYP2D6, CYP3A4) Indicates potential for drug-drug interactions. researchgate.net
Excretion
Renal OCT2 Substrate Predicted to be a substrate Suggests involvement of renal transporters in excretion.

This table is a composite representation based on typical predictions for piperidine and guanidine derivatives found in the cited literature. Actual values for this compound would require specific in silico analysis.

Computational Assessment of Metabolic Pathways and Stability

Computational tools can predict the likely sites on a molecule where metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver, will act. youtube.com For a compound like this compound, these predictions would identify which atoms are most susceptible to common metabolic reactions such as hydroxylation, N-dealkylation, or oxidation.

The guanidine group, while generally stable, can undergo metabolic transformations. nih.gov Similarly, the piperidine ring can be a target for metabolism. By identifying potential metabolites computationally, chemists can proactively modify the molecule's structure to block metabolic hotspots, thereby improving its stability and duration of action in the body. youtube.com These computational systems often rely on databases of known metabolic transformations to predict the biotransformation products of new compounds. researchgate.net Studies on related guanidine compounds have explored their effects on mitochondrial metabolism, a key area of cellular energy production. nih.gov

Toxicity Screening and Risk Assessment Methodologies

Computational toxicology is an essential screening step to flag potential safety issues early. researchgate.net Various methodologies, including QSAR models and expert systems, are used to predict a compound's potential for various types of toxicity. These predictions are based on structural alerts—specific chemical substructures known to be associated with toxicity. nih.gov

For piperidine derivatives, in silico tools like ProTox-II can predict a range of toxicity endpoints. researchgate.net These include acute toxicity (e.g., LD50), organ toxicity (hepatotoxicity), carcinogenicity, mutagenicity, and immunotoxicity. researchgate.netnih.gov Such screening helps prioritize compounds with a lower predicted risk for further development. dut.ac.zaindustrialchemicals.gov.au

Table 2: Predicted Toxicity Profile for Piperidine Derivatives

Toxicity Endpoint Predicted Outcome Risk Assessment Implication Reference
Acute Oral Toxicity (LD50) Predicted to be Class III/IV (Slightly to moderately toxic) Warrants careful dose consideration in further studies. researchgate.netindustrialchemicals.gov.au
Hepatotoxicity Low to Moderate Risk Suggests monitoring for liver-related effects may be necessary. researchgate.net
Carcinogenicity Negative / Low Probability Indicates a lower likelihood of causing cancer based on structural analysis. nih.gov
Mutagenicity (Ames Test) Negative Suggests the compound is unlikely to cause DNA mutations. nih.gov
Immunotoxicity Low to No Risk Predicted Indicates a low probability of adverse effects on the immune system. researchgate.net

This table is a composite representation based on typical predictions for piperidine derivatives found in the cited literature. The toxicity profile of this compound would need to be specifically evaluated.

Pharmacological and Biological Activity Research of Piperidine 1 Carboximidamide Hydroiodide Derivatives

Evaluation of Antiproliferative and Anticancer Activities

A significant focus of research on piperidine-1-carboximidamide (B1295648) derivatives has been their potential as anticancer agents. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines.

The piperine-carboximidamide hybrids mentioned earlier (VIc, VIf, VIg, VIi, and VIk ) demonstrated promising antiproliferative properties against four different human cancer cell lines. google.com Compounds VIf and VIk were found to be potent inhibitors of cancer cell proliferation, with GI₅₀ values of 44 nM and 35 nM, respectively, across the tested cell lines. google.comethernet.edu.et Furthermore, compounds VIc, VIf, and VIk showed a high capacity to inhibit the survival of the LOX-IMVI melanoma cell line, which overexpresses BRAFV600E kinase. ethernet.edu.et

Other studies have explored different carboxamide derivatives for their anticancer potential. For instance, a series of N-substituted 1H-indole-2-carboxamides were assessed for their antiproliferative activity against breast (MCF-7), leukemia (K-562), and colon (HCT-116) cancer cell lines. acs.org Notably, the K-562 cell line showed high sensitivity to some of these carboxamides, with sub-micromolar IC₅₀ values. acs.org

The anticancer properties of piperidine (B6355638) and its derivatives are well-documented, with many in vitro and in vivo studies demonstrating their efficacy against various cancers, including breast, ovarian, and prostate cancer. The mechanism often involves the activation of molecular pathways leading to apoptosis of cancer cells.

Compound/Derivative ClassCancer Cell Line(s)Key FindingsReference
Piperine-carboximidamide hybrids (VIf, VIk)Four human cancer cell linesPotent antiproliferative activity (GI₅₀ = 44 nM and 35 nM, respectively). google.comethernet.edu.et
N-substituted 1H-indole-2-carboxamidesK-562 (Leukemia)High sensitivity with sub-micromolar IC₅₀ values. acs.org
Piperidine derivatives (general)Breast, Ovarian, ProstateActivation of apoptotic pathways in cancer cells.
Piperidine-hydrazone derivatives-Exhibited non-cytotoxic properties. googleapis.com

In Vitro Cytotoxicity Against Various Cancer Cell Lines

The synthesized piperine-carboximidamide hybrids demonstrated promising cytotoxic activity against a panel of human cancer cell lines. nih.gov Several of the synthesized compounds, including hybrids VIc, VIf, VIg, VIi, and VIk, exhibited the highest antiproliferative activity. nih.govsemanticscholar.org The cytotoxicity of these compounds was assessed using the MTT assay.

For instance, compounds VIc, VIf, and VIk were evaluated against the LOX-IMVI melanoma cell line, which overexpresses the BRAF V600E kinase. These derivatives showed a high capacity to inhibit the survival of LOX-IMVI cells, with IC50 values ranging from 1.05 µM to 1.40 µM. nih.gov

Table 1: In Vitro Cytotoxicity of Piperine-Carboximidamide Derivatives Against LOX-IMVI Melanoma Cell Line

Compound IC50 (µM)
VIc 1.40
VIf 1.15
VIk 1.05
Staurosporine (control) 0.85

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

In another study, a series of N-substituted 1H-indole-2-carboxamides were synthesized and evaluated for their antiproliferative activity against MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer) cell lines. nih.gov Compounds 12, 14, and 4 showed potent activity against K-562 cells with IC50 values of 0.33 µM, 0.61 µM, and 0.61 µM, respectively. nih.gov Compound 10 was most effective against HCT-116 cells with an IC50 of 1.01 µM and a high selectivity index. nih.gov

Mechanistic Studies on Cellular Targets and Pathways (e.g., EGFR)

The inhibitory potency of the most active piperine-carboximidamide derivatives against EGFR was evaluated. nih.gov Compounds VIc, VIf, VIg, VIi, and VIk displayed IC50 values for EGFR inhibition in the range of 96 to 127 nM. nih.govsemanticscholar.org The 3-chloro phenyl derivative, VIg, was the most potent inhibitor in this series with an IC50 value of 96 nM, which was only 1.2-fold lower than the reference drug erlotinib (B232) (IC50 = 80 ± 5 nM). nih.gov

Table 2: EGFR Inhibitory Activity of Piperine-Carboximidamide Derivatives

Compound R IC50 (nM)
VIc 4-OCH3 112
VIf 4-F 105
VIg 3-Cl 96
VIi 3-Br 118
VIk 4-CF3 127
Erlotinib (control) 80 ± 5

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

These findings suggest that piperine-carboximidamide derivatives exert their anticancer effects, at least in part, by targeting and inhibiting key cellular pathways like the EGFR signaling pathway. nih.gov Molecular docking studies have further supported these findings by providing insights into the potential binding modes of these compounds within the active sites of EGFR, as well as BRAF V600E and CDK2. nih.govsemanticscholar.org

Assessment of Antimalarial and Antiprotozoal Potentials

Research has shown that compounds containing piperidine rings can exhibit good selectivity and activity against the Plasmodium falciparum strain, the parasite responsible for malaria. nih.gov A library of 1,4-disubstituted piperidine derivatives was synthesized and evaluated for their antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.govnih.gov

Several of the synthesized compounds demonstrated potent antimalarial activity. For example, compound 13b showed an IC50 value of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain. nih.gov Compound 12a was particularly effective against the W2 strain with an IC50 of 11.06 nM, and compound 12d showed an IC50 of 13.64 nM against the 3D7 strain. nih.govnih.gov These values are comparable to the reference drug chloroquine (B1663885) (IC50 = 22.38 nM for 3D7 and 134.12 nM for W2). nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

Importance of Piperidine Ring Conformation and Stereochemistry

Research into pharmacologically active piperidine derivatives has consistently shown that subtle changes in stereostructure can lead to significant differences in biological outcomes. cdnsciencepub.com The piperidine ring is not a flat, static structure; it primarily exists in a flexible chair conformation, but other forms like twist-boats are possible depending on the substitution pattern. cdnsciencepub.comacs.org The orientation of substituents as either axial or equatorial, along with the presence of chiral centers, are key factors in defining a molecule's interaction with biological systems. thieme-connect.comcdnsciencepub.com

Conformational Analysis and Substituent Orientation

The piperidine ring, a six-membered nitrogenous heterocycle, typically adopts a low-energy chair conformation to minimize steric strain. cdnsciencepub.com The orientation of substituents on this ring profoundly impacts molecular shape and, consequently, biological activity. Studies on diastereoisomers of 1,2,5-trimethyl-4-phenyl-4-piperidinol and their corresponding esters—analgesic compounds—have provided significant insights into these structure-activity relationships. cdnsciencepub.com

Using techniques like Carbon-13 Magnetic Resonance (¹³C-NMR), researchers can determine the preferred conformation and the orientation of key functional groups. cdnsciencepub.com For instance, in the γ-isomer of 1,2,5-trimethyl-4-phenyl-4-piperidinol, the piperidine ring preferentially adopts a chair conformation where the bulky 4-phenyl group is in an equatorial position. cdnsciencepub.com In contrast, the β-isomer is believed to favor a conformation with an axially oriented phenyl group. cdnsciencepub.com This axial orientation can introduce conformational strain, a feature that can be indicative of specific stereochemistry. cdnsciencepub.com Interestingly, the α-isomer is suggested to exist in a twist-boat conformation. cdnsciencepub.com

The protonation of the piperidine nitrogen can also induce conformational changes, further highlighting the dynamic nature of these molecules. Evidence suggests that derivatives with an axial phenyl group in their base form may form an epimeric mixture upon protonation, providing another clue to their conformational preference. cdnsciencepub.com

Table 1: Preferred Conformation and Phenyl Group Orientation in Diastereoisomers of 1,2,5-trimethyl-4-phenyl-4-piperidinol. cdnsciencepub.com
IsomerPreferred Piperidine Ring Conformation4-Phenyl Group Orientation
γ-IsomerChairEquatorial
β-IsomerChairAxial
α-IsomerTwist-Boat-

Role of Chirality in Biological Activity and Selectivity

The introduction of chiral centers into the piperidine scaffold is a powerful strategy in drug design, as stereoisomers of a drug can have vastly different pharmacological and toxicological properties. thieme-connect.com Chirality is fundamental to the "fit" of a drug molecule with its protein target, and even a minor change in the position of a substituent can dramatically alter binding affinity and efficacy. thieme-connect.com

Structure-activity relationship (SAR) studies frequently demonstrate the importance of stereochemistry in enhancing biological activity and, crucially, selectivity. thieme-connect.com For example, research into a series of piperidinyl-substituted isoxazol-3-ol compounds as fibrinolysis inhibitors revealed the critical role of a chiral center on the piperidine ring. The parent compound was potent but had low selectivity over the GABAa receptor. Introducing a methyl group at the 2-position of the piperidine ring created a chiral center. While this modification led to a decrease in primary potency, it resulted in a remarkable increase in selectivity, showcasing how stereochemistry can be used to fine-tune a drug's profile to minimize off-target effects. thieme-connect.com

Furthermore, stereochemistry can be leveraged to improve a compound's physicochemical properties, which are essential for its pharmacokinetic behavior (e.g., absorption, distribution, metabolism, and excretion). In one series of compounds, introducing a substituent at the 2-position of the piperidine ring was found to effectively enhance aqueous solubility. thieme-connect.com

Table 2: Effect of Piperidine Ring Stereochemistry on the Activity and Selectivity of Isoxazol-3-ol Fibrinolysis Inhibitors. thieme-connect.com
Compound StructureModificationPotencySelectivity over GABAa
Piperidinyl-substituted isoxazol-3-olParent compound (no substituent at 2-position)HighLow
Methyl at 2-position of piperidine ringIntroduced chiral centerDecreasedRemarkably Increased

Advanced Research Applications and Future Perspectives

Design and Development of Novel Therapeutic Candidates

The Piperidine-1-carboximidamide (B1295648) Hydroiodide scaffold is a promising starting point for the design and development of new therapeutic agents due to the advantageous properties of both the piperidine (B6355638) ring and the carboximidamide group. The piperidine moiety provides a versatile, three-dimensional structure that can be readily modified to optimize binding interactions with biological targets. The carboximidamide group, with its basic and hydrogen-bonding capabilities, can serve as a key pharmacophore for interacting with various enzymes and receptors.

A notable example of leveraging a similar structural motif is in the development of novel anticancer agents. Researchers have designed and synthesized hybrids of piperine (B192125), a natural product containing a piperidine ring, with a carboximidamide functional group. nih.gov These hybrid molecules have been investigated as multi-targeted agents against cancer cells, demonstrating inhibitory activity against key proteins involved in cancer progression such as EGFR, BRAF, and CDK2. nih.gov This approach highlights the potential of combining the piperidine-carboximidamide scaffold with other pharmacologically active fragments to create new drug candidates with enhanced efficacy.

The development of therapeutic candidates from the Piperidine-1-carboximidamide Hydroiodide scaffold can be systematically approached through the creation of compound libraries with diverse substitutions on the piperidine ring. These modifications can modulate the compound's lipophilicity, steric bulk, and electronic properties, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. The hydroiodide salt form can also influence solubility and stability, which are critical parameters for drug development.

Therapeutic AreaTarget ClassDesign StrategyReference
OncologyKinases (EGFR, BRAF, CDK2)Hybridization with natural products (e.g., piperine) nih.gov
Infectious DiseasesFungal enzymesStructure-activity relationship (SAR) studies of carboximidamide analogues
Neurological DisordersReceptors and ion channelsModification of the piperidine scaffold to enhance CNS penetration

Application in Chemical Biology as Probes for Target Identification

Chemical probes are essential tools in chemical biology for the identification and validation of new drug targets. The this compound structure can be adapted for the development of such probes. By incorporating a reporter tag, such as a fluorescent dye or a biotin molecule, onto the piperidine scaffold, researchers can create molecular tools to visualize and isolate the biological targets of these compounds.

Furthermore, the introduction of a photoreactive group can convert the scaffold into a photo-affinity probe. Upon exposure to light, this probe can form a covalent bond with its target protein, allowing for its subsequent isolation and identification using proteomics techniques. This approach can be invaluable for elucidating the mechanism of action of new therapeutic candidates derived from the this compound core.

Strategies for Enhancing Biological Activity and Selectivity

Enhancing the biological activity and selectivity of drug candidates is a central goal in medicinal chemistry. For compounds based on the this compound scaffold, several strategies can be employed.

One key approach is structure-based drug design . If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how modifications to the piperidine ring or the carboximidamide group will affect binding affinity and selectivity. This allows for a more rational and efficient exploration of the chemical space around the core scaffold.

Another strategy is the application of bioisosteric replacement . This involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties but may lead to improved biological activity, selectivity, or pharmacokinetic properties. For example, the carboximidamide group could be replaced with other basic, hydrogen-bonding moieties to explore different interactions with the target.

Finally, the principles of scaffold hopping can be applied to discover new core structures that mimic the pharmacophoric features of this compound but possess different intellectual property profiles or improved drug-like properties.

StrategyDescriptionPotential Outcome
Structure-Based Drug DesignUtilizing the 3D structure of the target to guide molecular modifications.Increased potency and selectivity.
Bioisosteric ReplacementSubstituting functional groups with others that have similar properties.Improved pharmacokinetic and pharmacodynamic profiles.
Scaffold HoppingIdentifying novel core structures with similar pharmacophoric features.Discovery of new chemical series with potentially better properties.

Exploration of New Biological Targets for this compound Scaffolds

The inherent structural features of the this compound scaffold suggest its potential to interact with a wide range of biological targets beyond those already explored. The basic nature of the carboximidamide group makes it a candidate for interacting with acidic residues in the active sites of enzymes such as proteases and kinases, or in the binding pockets of G-protein coupled receptors (GPCRs).

Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, can be a powerful approach to uncover novel biological activities for this scaffold. By screening a library of this compound derivatives in various disease-relevant cellular assays, new and unexpected therapeutic opportunities may be identified. Subsequent target deconvolution studies would then be necessary to identify the specific molecular targets responsible for the observed effects.

Integration of Artificial Intelligence and Machine Learning in Research of this compound

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These computational tools can be applied to the research of this compound in several ways.

Predictive Modeling: AI/ML algorithms can be trained on existing data for piperidine-containing compounds to build models that predict the biological activity, pharmacokinetic properties, and potential toxicity of new, virtual derivatives of this compound. This can help to prioritize the synthesis of the most promising compounds, saving time and resources.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold that are optimized for activity against a specific biological target. These models can explore a vast chemical space to propose novel structures that may not be conceived through traditional medicinal chemistry approaches.

The integration of these computational approaches will undoubtedly accelerate the exploration of the full therapeutic potential of the this compound scaffold and its derivatives.

Q & A

Q. How is Piperidine-1-carboximidamide Hydroiodide synthesized, and what are the critical parameters for optimizing yield?

The synthesis involves reacting O-methylisourea sulfate with piperidine under reflux, followed by methanol distillation and subsequent neutralization with NaOH. Key parameters include maintaining stoichiometric ratios (1:2 for O-methylisourea sulfate:piperidine), controlled temperature during reflux, and rigorous drying of the organic phase (diethyl ether) to isolate the product. Yield optimization requires precise NaOH addition under ice cooling to prevent side reactions and ensure high purity .

Q. What are the key structural features of this compound as determined by X-ray crystallography?

The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 12.2193 Å, b = 5.5784 Å, c = 10.4885 Å, and β = 91.887°. The piperidine ring adopts a chair conformation, and the C1–N1 bond (1.3090 Å) exhibits double-bond character, while C1–N2 (1.3640 Å) and C1–N3 (1.3773 Å) indicate single bonds. Two-dimensional hydrogen-bonded networks (N–H···N interactions, d = 2.15 Å) stabilize the crystal lattice .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use NIOSH/EN-compliant respirators (e.g., P95 or P1 filters) to avoid inhalation of dust. Conduct experiments in fume hoods with local exhaust ventilation. Wear EN374-certified gloves, safety goggles, and protective clothing to prevent skin/eye contact. Avoid incompatible materials like strong oxidizers, which may release hazardous decomposition products (e.g., HI, nitrogen oxides) .

Q. How does the compound’s stability under varying storage conditions affect experimental reproducibility?

Stability data are limited, but recommended storage includes argon-filled containers at 2–8°C to prevent iodide ion oxidation or moisture absorption. Decomposition risks (e.g., HI release) necessitate inert atmospheres during reactions. Reproducibility requires strict control of ambient humidity and temperature, particularly in hygroscopic environments .

Advanced Research Questions

Q. What discrepancies exist in hydrogen bonding data for this compound, and how can they be resolved?

Structural studies report N–H···N hydrogen bonds (d = 2.15 Å) forming 2D networks, but the imine hydrogen (H11) does not participate in bonding. This contrasts with analogs like 4-morpholinecarboxamidine, where additional interactions occur. To resolve discrepancies, cross-validate using variable-temperature crystallography to assess thermal motion effects and neutron diffraction for precise H-atom positioning .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) simulations can model the electron density distribution, highlighting nucleophilic sites (e.g., the amidine group). Molecular dynamics (MD) studies under simulated reaction conditions (e.g., solvation in acetonitrile) may predict regioselectivity in alkylation or acylation reactions. Validate predictions with kinetic experiments monitoring intermediate formation via NMR .

Q. What methodological approaches support its application in CO₂ capture studies?

Structural analogs (e.g., 4-morpholinecarboxamidine) show CO₂ absorption via carbamate formation. For this compound, conduct gravimetric analysis under controlled CO₂ pressure to measure uptake capacity. Infrared spectroscopy (FTIR) can track carbamate intermediates, while crystallography identifies binding motifs .

Q. How does the iodide counterion influence spectroscopic properties and reaction pathways?

The iodide ion’s polarizability enhances UV-Vis absorbance in the 250–300 nm range (π→π* transitions). In nucleophilic substitutions, iodide acts as a leaving group, as seen in its decomposition to HI under acidic conditions. Track iodide’s role via conductivity measurements in polar solvents (e.g., DMSO) and X-ray absorption spectroscopy (XAS) to probe local electronic structure .

Tables for Key Data

Property Value Source
Crystal SystemMonoclinic (P2₁/c)
Unit Cell Volume714.55 ų
Critical Hydrogen Bond (d)2.15 Å (N–H···N)
Recommended Storage2–8°C, argon atmosphere
Decomposition ProductsHI, CO, nitrogen oxides

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